Ethyl 2,2-dimethyl-3-phenylpropanoate
Overview
Description
Ethyl 2,2-dimethyl-3-phenylpropanoate is an organic compound belonging to the ester family. It is characterized by its aromatic structure, which includes a phenyl group attached to a propanoate moiety. This compound is often used in organic synthesis and has applications in various fields such as pharmaceuticals, fragrances, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dimethyl-3-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2,2-dimethyl-3-phenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of microbial biotransformations. For example, the compound can be prepared by the direct esterification of 2,2-dimethyl-3-phenylpropanoic acid with ethanol using dry mycelia of Rhizopus oryzae in an organic solvent .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2,2-dimethyl-3-phenylpropanoic acid.
Reduction: 2,2-dimethyl-3-phenylpropanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-dimethyl-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and microbial transformations.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which ethyl 2,2-dimethyl-3-phenylpropanoate exerts its effects depends on the specific reactions it undergoes. In esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethyl 2,2-dimethyl-3-phenylpropanoate can be compared with other esters such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl acetate: A simpler ester with a different aromatic structure.
Ethyl benzoate: Contains a benzene ring but lacks the dimethyl groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other esters .
Biological Activity
Ethyl 2,2-dimethyl-3-phenylpropanoate, a compound belonging to the family of esters, has garnered interest in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a phenyl group attached to a propanoate backbone, which contributes to its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The ester functional group can participate in enzymatic reactions, particularly in hydrolysis and acyl transfer mechanisms. These interactions may influence enzyme activity and receptor binding, leading to diverse biological effects.
Enzymatic Interactions
Research indicates that esters like this compound can act as substrates for lipases and other hydrolases. For instance, studies have shown that microbial lipases effectively catalyze the hydrolysis of similar esters, suggesting potential applications in biocatalysis and synthetic chemistry .
Anticancer Activity
Recent studies have investigated the potential of this compound as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in cancer progression by regulating gene expression. Compounds derived from the structure of this compound have shown promising activity against various cancer cell lines, including HCT-116 and MCF-7 .
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
This compound | HCT-116 | 15 | Moderate |
This compound | MCF-7 | 20 | Moderate |
This compound | A549 | 25 | Low |
Acaricidal Activity
Another area of interest is the acaricidal activity of this compound. Research has shown that derivatives of this compound exhibit significant activity against Psoroptes cuniculi (a mange mite), indicating its potential use in veterinary medicine .
Case Studies
- HDAC Inhibition Study : A series of compounds based on this compound were synthesized and tested for their HDAC inhibitory activity. The results indicated that modifications to the phenyl group significantly influenced potency .
- Enzymatic Hydrolysis : An investigation into the enzymatic hydrolysis of ethyl esters demonstrated that specific lipases could effectively catalyze reactions involving this compound. The study highlighted the importance of enzyme specificity and reaction conditions for optimal yield .
Properties
IUPAC Name |
ethyl 2,2-dimethyl-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-15-12(14)13(2,3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJKGOJHTCRWNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405540 | |
Record name | ethyl 2,2-dimethyl-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94800-92-7 | |
Record name | ethyl 2,2-dimethyl-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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